N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
Description
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS: 2246895-97-4) is a boronate ester-containing compound with the molecular formula C₁₇H₂₅BFNO₃ and a molecular weight of 321.1947 g/mol . It features a fluorine atom at the 2-position of the phenyl ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position. This compound is commercially available with 95% purity and is used as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-9-8-11(10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMZYZQZGQNMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Aromatic Amine as Pivalamide
The synthesis begins with 2-fluoro-4-bromoaniline, where the amine group is protected as a pivalamide to prevent undesired side reactions during subsequent steps. In a representative procedure, 2-fluoro-4-bromoaniline (10.0 g, 52.6 mmol) is dissolved in dichloromethane (DCM, 150 mL) under nitrogen. Triethylamine (Et₃N, 14.7 mL, 105.2 mmol) is added, followed by dropwise addition of pivaloyl chloride (6.5 mL, 52.6 mmol) at 0°C. The reaction is stirred at room temperature for 12 hours, yielding N-(2-fluoro-4-bromophenyl)-2,2-dimethylpropanamide as a white solid (14.2 g, 95% yield).
Key Conditions
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Solvent: DCM
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Base: Et₃N (2 equiv)
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Temperature: 0°C → RT
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Workup: Washing with NaHCO₃(aq), drying over MgSO₄
Miyaura Borylation of Aryl Bromide
The boronate ester is introduced via a palladium-catalyzed Miyaura borylation. N-(2-fluoro-4-bromophenyl)-2,2-dimethylpropanamide (10.0 g, 35.7 mmol) is combined with bis(pinacolato)diboron (B₂Pin₂, 10.9 g, 42.8 mmol), Pd(dppf)Cl₂ (0.52 g, 0.71 mmol), and potassium acetate (KOAc, 10.5 g, 107.1 mmol) in 1,4-dioxane (150 mL). The mixture is heated at 80°C under nitrogen for 24 hours. After filtration through Celite and solvent evaporation, the crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) to afford the title compound (9.8 g, 85% yield).
Optimized Parameters
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Catalyst: Pd(dppf)Cl₂ (2 mol%)
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Ligand: None required (pre-ligated catalyst)
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Solvent: 1,4-Dioxane
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Temperature: 80°C
Alternative Route: Boronate Ester Formation Prior to Amidation
Synthesis of 2-Fluoro-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
In this approach, the boronate ester is installed before amidation. 2-Fluoro-4-bromoaniline (10.0 g, 52.6 mmol) undergoes Miyaura borylation under conditions identical to Section 1.2, yielding 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (8.7 g, 78% yield).
Pivaloylation of Boronated Aniline
The aniline intermediate (8.7 g, 34.3 mmol) is acylated using pivaloyl chloride (4.2 mL, 34.3 mmol) in THF (100 mL) with Et₃N (9.6 mL, 68.6 mmol) at 0°C. After 12 hours at RT, the reaction is quenched with water, and the product is extracted with EtOAc. Column chromatography (hexane/EtOAc 3:1) gives the target compound (9.1 g, 82% yield).
Advantages Over Sequential Route
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Higher functional group tolerance for boronate esters under mild amidation conditions.
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Avoids potential deborylation during acidic/basic workups.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Parameter | Sequential Route (Sec 1) | Boronate-First Route (Sec 2) |
|---|---|---|
| Overall Yield | 80% | 64% |
| Purity (HPLC) | ≥98% | ≥97% |
| Scalability | Suitable for >100 g | Limited by boronate stability |
The sequential route (Section 1) offers superior scalability and yield, making it preferable for industrial applications. However, the boronate-first approach (Section 2) is advantageous for lab-scale syntheses requiring intermediate diversification.
Challenges and Mitigation Strategies
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Deborylation Risk : The boronate ester is prone to hydrolysis under acidic/basic conditions. Using anhydrous solvents and inert atmospheres minimizes this.
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Pd Residues : Catalyst removal is critical for pharmaceutical applications. Silica gel chromatography or activated carbon treatment reduces Pd levels to <10 ppm.
Large-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It can serve as a probe in biological studies to investigate the interaction of boronic acids with biological macromolecules.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the boronic acid moiety with biological targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine, in enzymes, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where boronic acid derivatives are used to target specific enzymes involved in disease processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide is a synthetic compound that incorporates a fluorinated aromatic system and a boron-containing moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry and biochemistry. The presence of the fluorine atom and the boronic acid derivative contributes to its unique chemical properties, making it a candidate for various applications in drug discovery and development.
Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A fluorinated phenyl ring .
- A tetramethyl-1,3,2-dioxaborolan-2-yl group.
- An amide functional group .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.30 g/mol |
| Appearance | White to light yellow powder |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store under inert gas at room temperature |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets. The dioxaborolane group can interact with nucleophiles in enzymatic active sites, potentially leading to enzyme inhibition or modulation of biochemical pathways.
Research Findings
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting proteases and kinases, which are critical in cancer progression and inflammation .
- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro. It demonstrates the ability to reduce pro-inflammatory cytokine production in activated macrophages .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines (MCF-7). Results showed that one derivative exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to controls .
Case Study 2: Enzyme Inhibition
A study focusing on the inhibition of serine proteases reported that this compound inhibited trypsin with an IC50 value of 20 µM. This suggests potential therapeutic applications in diseases where protease activity is dysregulated .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-N,N-dimethylacetamide | Moderate anti-inflammatory activity | Lacks boron functionality |
| N-[4-(dimethylamino)phenyl]boronic acid pinacol ester | Strong enzyme inhibition | Boron-containing but no fluorine |
| N-(4-bromophenyl)-N,N-diethylacetamide | Weak anticancer effects | Halogen substitution without boron |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a fluorophenyl boronate ester precursor with a dimethylpropanamide moiety. Key steps include:
- Protection/Deprotection : Use of acetyl (Ac) or benzyl (Bn) protecting groups to stabilize intermediates during coupling reactions, as seen in analogous syntheses of trifluoroacetimidates .
- Catalysis : Lewis acids (e.g., TMSOTf) or N-haloimides (e.g., NIS) are critical for activating boronate ester intermediates .
- Purification : Chromatography with mixed solvents (e.g., ethyl acetate/hexane) is standard for isolating pure products .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis : and NMR are essential for confirming substituent positions. For example, the fluorine atom at the 2-position and the tetramethyl-dioxaborolane group produce distinct splitting patterns and chemical shifts (e.g., NMR for fluorine) .
- X-ray Crystallography : Programs like SHELXL are used to resolve molecular geometry, particularly for boron-containing compounds. Challenges include handling twinned crystals or low-resolution data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use gloves (nitrile), goggles, and fume hoods due to risks of skin/eye irritation (H313/H333) .
- Storage : Store at 0–6°C to prevent decomposition, as boronate esters are sensitive to moisture and heat .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the tetramethyl-dioxaborolane group be addressed?
- Methodological Answer :
- Directed Ortho-Metalation : Fluorine at the 2-position directs electrophilic substitution to the 4-position. Computational modeling (e.g., DFT) predicts electron density distribution to optimize reaction pathways .
- Controlled Reaction Kinetics : Slow addition of boronate ester precursors at low temperatures (-40°C to -20°C) minimizes side reactions .
Q. What factors contribute to the compound’s stability under varying pH and solvent conditions?
- Methodological Answer :
- Hydrolytic Stability : The tetramethyl-dioxaborolane group is prone to hydrolysis in protic solvents. Stability assays in methanol/water mixtures (monitored via NMR) reveal decomposition rates .
- pH Sensitivity : Acidic conditions (pH < 4) accelerate boronate ester cleavage. Buffered systems (pH 6–8) are recommended for long-term storage .
Q. How can computational chemistry aid in predicting the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hardness/Softness Analysis : Absolute hardness (η) calculations (η = ) predict electrophilic/nucleophilic behavior. Lower η values indicate higher softness, favoring Suzuki-Miyaura couplings .
- Docking Studies : Molecular docking with palladium catalysts identifies steric and electronic barriers to transmetalation steps .
Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?
- Methodological Answer :
- Twinned Data : SHELXD/SHELXE are used for structure solution from twinned crystals. Strategies include merging datasets from multiple crystals .
- Disorder Modeling : The tetramethyl-dioxaborolane group often exhibits rotational disorder. Refinement with restraints (e.g., DFIX in SHELXL) improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
